2,6-Dimethylbenzaldehyde

Overview

Description

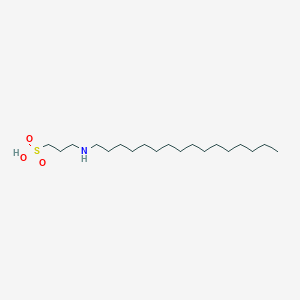

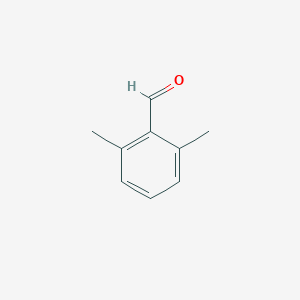

2,6-Dimethylbenzaldehyde is a chemical compound with the molecular formula C9H10O . It has an average mass of 134.175 Da and a monoisotopic mass of 134.073166 Da . The compound is colorless to yellow and can exist as a liquid or low melting solid .

Molecular Structure Analysis

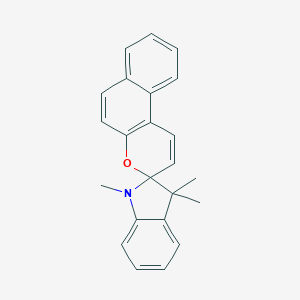

The molecular structure of 2,6-Dimethylbenzaldehyde consists of a benzene ring with two methyl groups (CH3) at the 2nd and 6th positions and an aldehyde group (CHO) at the 1st position . The InChI string representation of the molecule isInChI=1S/C9H10O/c1-7-4-3-5-8(2)9(7)6-10/h3-6H,1-2H3 . Physical And Chemical Properties Analysis

2,6-Dimethylbenzaldehyde has a density of 1.0±0.1 g/cm3 . It has a boiling point of 219.1±9.0 °C at 760 mmHg and a melting point of 27-30 °C . The compound has a flash point of 90.0±5.0 °C .Scientific Research Applications

Ultraviolet Absorption Cross-Sections : 2,6-Dimethylbenzaldehyde, along with other dimethylbenzaldehydes, exhibits significant ultraviolet absorption cross-sections in the tropospheric interest region, with absorption maxima around 290 nm. This suggests that photolysis could be an important removal process for these compounds in the troposphere (El Dib, Chakir, & Mellouki, 2008).

Synthesis Methods : Various methods have been developed for synthesizing dimethylbenzaldehydes, including 2,6-Dimethylbenzaldehyde. These methods often involve reactions under specific conditions, like certain temperatures and pressures, and the use of catalysts like AlCl3 (Yu-long, 2008).

Vibrational Spectroscopy : Studies on the infrared and Raman spectra of dimethylbenzaldehydes, including 2,6-Dimethylbenzaldehyde, provide insights into their molecular structure and vibrational frequencies. These studies are crucial in understanding the physical and chemical properties of these compounds (Venkoji, 1984).

Zero-Field Splitting in Molecules : Investigations into zero-field splitting in dimethylbenzaldehydes, including 2,6-Dimethylbenzaldehyde, provide valuable data on the electronic structure and magnetic properties of these molecules. This is important for applications in materials science and molecular physics (Mijoule, 1981).

Biocatalysis : The use of biocatalytic systems involving dimethylbenzaldehydes has been explored, where processes like the multistep oxidation of pseudocumene to dimethylbenzaldehydes have been developed. These studies open up possibilities for environmentally friendly and efficient production methods (Bühler et al., 2003).

Gas-Phase Reactions with Hydroxyl Radicals : The rate coefficients for the reactions of hydroxyl radicals with dimethylbenzaldehydes, including 2,6-Dimethylbenzaldehyde, have been determined. This is significant for understanding their atmospheric reactivity and environmental impact (Clifford & Wenger, 2006).

Selective Oxidation Processes : Studies on the selective oxidation of aromatic methyl groups to produce substituted hydroxybenzaldehydes highlight the potential use of 2,6-Dimethylbenzaldehyde in the pharmaceutical and perfume industries. These investigations provide insights into more efficient and selective chemical synthesis methods (Boldron et al., 2005).

Safety and Hazards

2,6-Dimethylbenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin or eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name |

2,6-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-4-3-5-8(2)9(7)6-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJQBWSZHCKOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342693 | |

| Record name | 2,6-Dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1123-56-4 | |

| Record name | 2,6-Dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the atmospheric fate of 2,6-Dimethylbenzaldehyde?

A1: 2,6-Dimethylbenzaldehyde readily reacts with hydroxyl (OH) radicals in the atmosphere. [] This reaction is a significant degradation pathway for the compound in the environment. The rate coefficient for this reaction has been determined to be (30.7 ± 3.0) × 10-12 cm3 molecule-1 s-1 at 295 ± 2K and atmospheric pressure. [] This reactivity is comparable to other dimethylbenzaldehyde isomers, indicating that the position of the methyl substituents on the aromatic ring does not significantly influence the OH radical reaction rate. []

Q2: Can 2,6-Dimethylbenzaldehyde be used as a starting material for synthesizing more complex molecules?

A2: Yes, 2,6-Dimethylbenzaldehyde serves as a versatile building block in organic synthesis. For instance, it reacts with Meldrum's acid to form a condensation product. Upon flash vacuum pyrolysis, this intermediate yields 7-methoxy-5-methyl-2-naphthol, a precursor to the bioactive compound 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid. [] This naphthoic acid derivative is a key component in enediyne and other antibiotics due to its intercalating properties. []

Q3: How does the steric bulk of 2,6-Dimethylbenzaldehyde affect its reactivity?

A3: The two methyl groups adjacent to the aldehyde function in 2,6-Dimethylbenzaldehyde introduce significant steric hindrance. This steric effect influences the compound's reactivity in several ways:

- Slower reaction rates: Reactions involving the aldehyde group may proceed slower compared to less hindered benzaldehydes. For example, the condensation reaction with a Horner-Wadsworth-Emmons (HWE) reagent to form α-keto (cyanomethylene)triphenylphosphoranes requires a longer reaction time for 2,6-Dimethylbenzaldehyde compared to less hindered aldehydes. []

- Influence on reaction products: In some cases, the steric bulk can dictate the stereochemical outcome of reactions. For instance, in the reaction with (E)-4-Chloro-2,6-dimethylbenzaldehyde oxime, the oxime side chain deviates significantly (by 50.5°) from coplanarity with the benzene ring due to steric clashes with the methyl groups. []

Q4: Can 2,6-Dimethylbenzaldehyde be used in the synthesis of heterocyclic compounds?

A4: Yes, 2,6-Dimethylbenzaldehyde reacts with 4-Hydroxycoumarin to yield 3,3′-benzylidene-bis-(4-hydroxycoumarins), which are unstable intermediates. [] These intermediates then undergo an intramolecular ring closure, ultimately forming derivatives of 7-[4′-hydroxycoumarinyl-(3′)]-benzopyrano [3,2-c] coumarins. [] This reaction highlights the utility of 2,6-Dimethylbenzaldehyde in constructing complex heterocyclic systems.

Q5: Are there any known crystallographic studies on derivatives of 2,6-Dimethylbenzaldehyde?

A5: Yes, several crystal structures of 2,6-Dimethylbenzaldehyde derivatives have been solved, providing insights into their molecular geometry and packing:

- (E)-4-Chloro-2,6-dimethylbenzaldehyde oxime: This compound crystallizes in the P21/n space group and forms dimers through hydrogen bonding around the center of symmetry. []

- (E)-4-Chloro-2,6-dimethylbenzaldehyde O-methyloxime: The crystal structure of this derivative has been determined at 93K. []

- N-methyl benzaldehyde nitrone: While not a direct derivative of 2,6-Dimethylbenzaldehyde, this compound provides a structural analogue. Its crystal structure reveals a Z configuration about the carbon-nitrogen double bond with minimal deviation from planarity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.